

The Role of CEP63 in Ciliogenesis: A Technical Guide

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Introduction

Primary cilia are microtubule-based organelles that function as cellular antennae, sensing and transducing a wide array of extracellular signals.[1][2] The assembly of a primary cilium, a process known as ciliogenesis, is intricately linked to the cell cycle and originates from the mother centriole of the centrosome.[1][3] The mother centriole, upon cell cycle exit, matures into a basal body, which then docks to the cell membrane to initiate the growth of the ciliary axoneme.[3] This process requires a precise orchestration of numerous proteins. Among these, Centrosomal Protein 63 (CEP63) has emerged as a critical factor. While not a direct component of the ciliary axoneme, CEP63's function is foundational to ciliogenesis, primarily through its essential role in centriole duplication and maturation.[4][5][6]

Mutations in the CEP63 gene are associated with autosomal recessive primary microcephaly (MCPH) and Seckel syndrome, developmental disorders characterized by severe growth retardation and reduced brain size.[7][8] These pathologies underscore the importance of CEP63's functions, which are linked to mitotic fidelity and the maintenance of neural progenitor cell populations.[8] This technical guide provides an in-depth exploration of CEP63's function in the context of ciliogenesis, detailing its molecular interactions, presenting quantitative data from key experiments, and outlining relevant experimental protocols.

Core Function: Ensuring Centriole Integrity for Ciliogenesis

The formation of a cilium is contingent on the availability of a mature mother centriole to serve as a basal body.[3] Therefore, the process of centriole duplication during the cell cycle is a fundamental prerequisite for ciliogenesis in the subsequent cell generation. CEP63's primary role lies in ensuring the fidelity of this duplication process.[4][6][9]

Studies in human and mouse cells have demonstrated that the depletion of CEP63 leads to inefficient centriole duplication, resulting in a significant increase in cells with fewer than the normal complement of centrioles.[4][7][9] This centriole deficit directly impairs the potential for ciliogenesis. In specialized multiciliated cells, which generate hundreds of basal bodies, the CEP63 paralogue, Deup1, governs the large-scale de novo centriole biogenesis required for their function, highlighting an evolutionary adaptation of the core CEP63-mediated duplication machinery.[10][11]

Molecular Interactions and Signaling Pathway

CEP63 functions as a scaffold protein at the centrosome, orchestrating the recruitment of key factors for centriole duplication. Its most well-characterized interaction is with CEP152, another protein linked to primary microcephaly.[4][9][12]

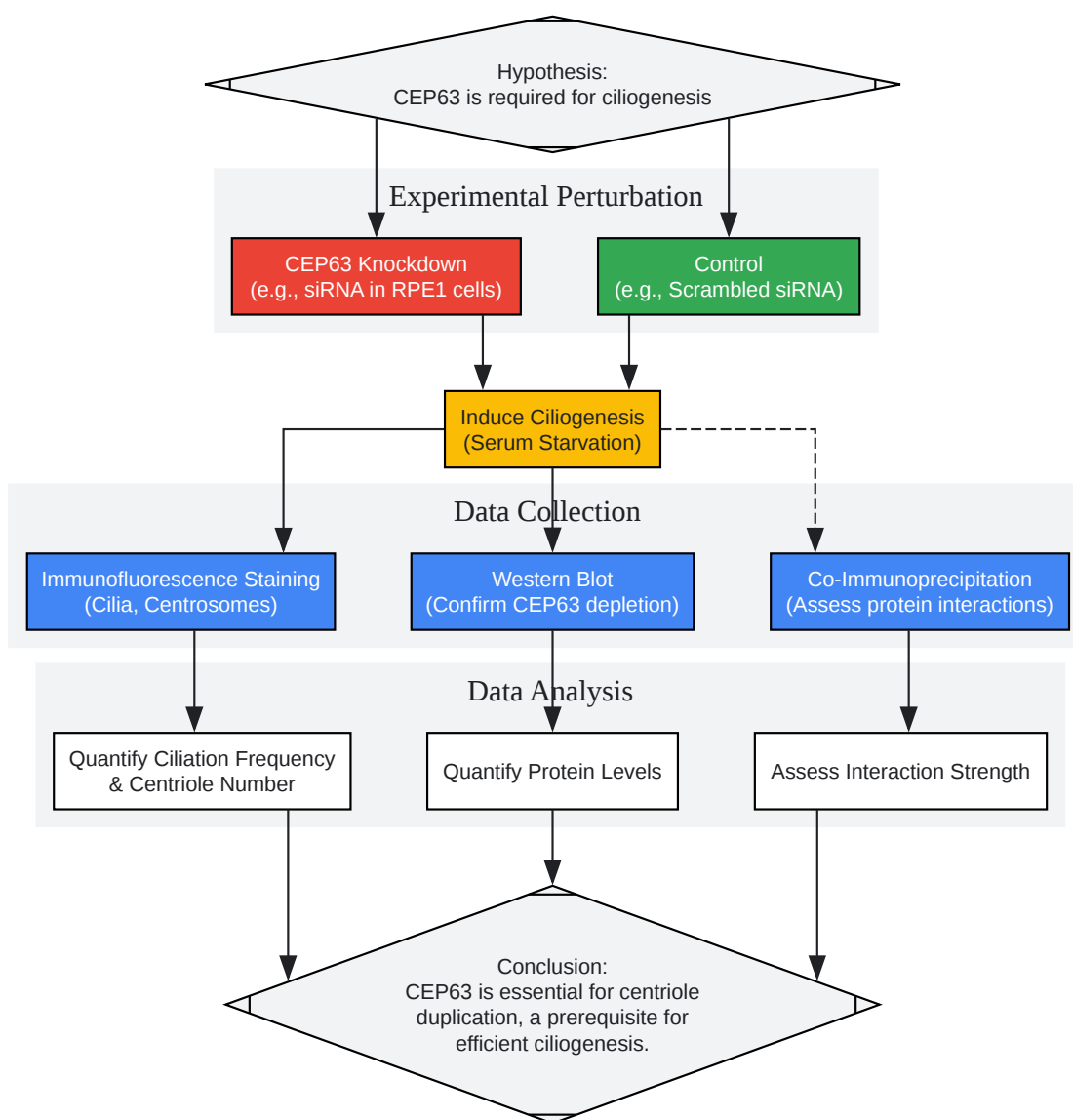
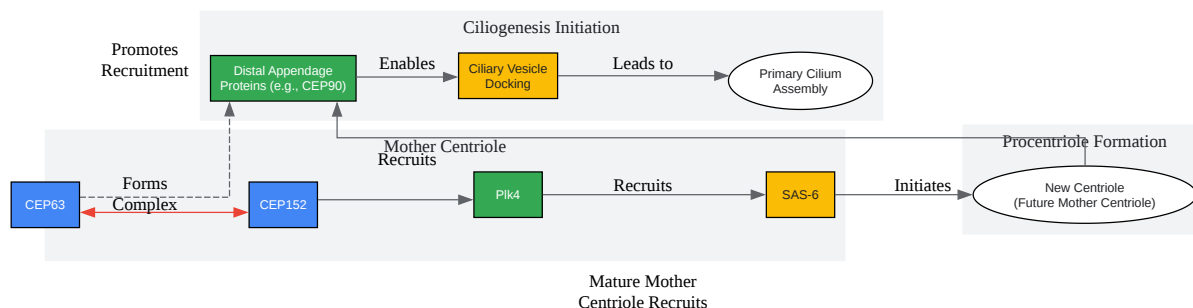
- **The CEP63-CEP152 Complex:** CEP63 and CEP152 form a stable complex that localizes as a distinct ring around the proximal end of the parental centriole.[9][12] This interaction is interdependent; the localization of CEP152 to the centrosome requires CEP63, and conversely, CEP63 localization depends on CEP152.[4][9] This complex acts as a platform for the recruitment of Polo-like kinase 4 (Plk4), the master regulator of centriole biogenesis.[10][11]
- **Upstream of SAS-6 Recruitment:** The CEP63-CEP152 complex functions upstream of the recruitment of SAS-6, a protein essential for the formation of the cartwheel structure of the nascent procentriole.[4][5][9] Depletion of CEP63 or CEP152 impairs the recruitment of SAS-6, leading to duplication failure.[4]
- **Role in Distal Appendage Formation:** While primarily located at the proximal end, CEP63 also influences the distal end of the mother centriole, which is the site of ciliogenesis

initiation. It is involved in the recruitment of proteins that form the distal appendages, structures essential for anchoring the basal body to the cell membrane.^{[3][13][14]} For instance, the distal appendage protein CEP90 requires CEP63 for its recruitment to the centrosome.^[13] This positions CEP63 as a crucial link between centriole duplication and the initial steps of cilium assembly.

- **Interaction with Ciliogenesis Regulators:** CEP63's influence extends to interactions with proteins that directly regulate the ciliary gate. It interacts with CCDC57, a protein that also associates with microtubules and is required for both centriole duplication and cilium assembly.^[15] Furthermore, the network of proteins at the distal end of the centriole, whose assembly is influenced by CEP63, must overcome negative regulators of ciliogenesis like CP110.^{[16][17]} The proper formation of distal appendages is required to remove CP110, allowing the ciliary axoneme to extend.^[13]

Signaling Pathway Diagram

The following diagram illustrates the hierarchical recruitment of proteins and the central role of the CEP63/CEP152 complex in centriole duplication, a critical upstream event for ciliogenesis.



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